N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core (pyrazolo[4,3-d]pyrimidine) substituted with ethyl, methyl, phenethyl, and acetamide groups. The acetamide moiety is linked to a 2-chloro-4-methylphenyl group, which likely enhances lipophilicity and target binding. This scaffold is associated with kinase inhibition and modulation of enzymatic activity, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c1-4-31-23-22(17(3)28-31)30(15-21(32)27-20-11-10-16(2)14-19(20)26)25(34)29(24(23)33)13-12-18-8-6-5-7-9-18/h5-11,14H,4,12-13,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWJUGIVYSIBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The IC50 values reported for various derivatives indicate significant potency:
| Compound | COX-II IC50 (µM) | Selectivity Index |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-(...) | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
These results suggest that modifications to the structure can enhance selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies involving various human tumor cell lines (e.g., HeLa, HCT116) showed promising results in inhibiting cellular proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values ranging from 1.33 µM to 17.5 µM depending on the specific analog tested .
The biological activity of N-(2-chloro-4-methylphenyl)-2-(...) can be attributed to several mechanisms:
- COX Inhibition : The primary mechanism involves selective inhibition of COX-II, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
- Cell Cycle Regulation : The compound induces cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting proliferation.
- Apoptotic Pathways : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Anti-inflammatory Model : In a rodent model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to untreated controls.
- Tumor Xenograft Studies : In xenograft models using human cancer cell lines, treatment with the compound led to reduced tumor growth rates and increased survival times compared to controls.
Comparison with Similar Compounds
Core Scaffold Modifications
The pyrazolo[4,3-d]pyrimidine core is shared with multiple analogs, but substituent variations critically influence bioactivity:
Key Insight : The 2-chloro-4-methylphenyl group in the target compound may improve membrane permeability compared to the 4-fluorobenzyl analog (), while the absence of electron-withdrawing groups (e.g., fluorine) could reduce metabolic stability .
NMR and Chemical Environment Analysis
Comparative NMR studies () reveal that substituents at specific regions (e.g., positions 29–36 and 39–44) alter chemical shifts, indicating changes in electron density and steric effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
